Dysprosium carbonate tetrahydrate

Descripción general

Descripción

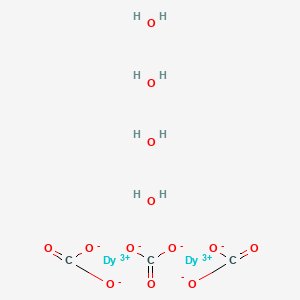

Dysprosium carbonate tetrahydrate is a chemical compound with the formula Dy₂(CO₃)₃·4H₂O. It is a rare earth carbonate that contains dysprosium, a lanthanide element. This compound is known for its insolubility in water and its use in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dysprosium carbonate tetrahydrate can be synthesized through a direct precipitation method. This involves reacting dysprosium nitrate (Dy(NO₃)₃) with sodium carbonate (Na₂CO₃) in an aqueous solution. The reaction conditions, such as the concentration of the reactants, the rate of addition of the carbonate ion, and the temperature, are optimized to control the size and purity of the product .

Industrial Production Methods

In industrial settings, this compound is produced using similar precipitation methods. The process is scaled up to produce large quantities of the compound efficiently. The reaction parameters are carefully controlled to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Thermal Decomposition

Dysprosium carbonate tetrahydrate undergoes stepwise decomposition when heated:

Reaction equation

-

Mechanism : Loss of hydration water occurs first (25–150°C), followed by carbonate decomposition (200–400°C) .

-

Product : Dysprosia (Dy₂O₃), a white paramagnetic powder with higher magnetic susceptibility than iron oxide .

| Decomposition Stage | Temperature Range | Mass Loss (%) |

|---|---|---|

| Dehydration | 25–150°C | ~12.5 |

| CO₂ Evolution | 200–400°C | ~34.2 |

Reaction with Acetic Acid

Dysprosium carbonate reacts with acetic acid to form dysprosium acetate tetrahydrate, a precursor for luminescent materials:

Reaction equation

-

Conditions : Room temperature, stoichiometric acetic acid (70% concentration) .

-

Yield : 100 g of dysprosium acetate tetrahydrate requires 61.34 g of Dy₂(CO₃)₃·4H₂O .

-

Product : Yellow-green paramagnetic crystals (hexagonal system) .

| Reactant | Quantity (g) | Notes |

|---|---|---|

| Dysprosium carbonate | 61.34 | Purity ≥99.9% |

| Acetic acid (70%) | 62.51 | Add slowly with stirring |

Reaction with Sulfuric Acid

Dysprosium carbonate dissolves in dilute sulfuric acid to form dysprosium(III) sulfate:

Reaction equation

Stability and Solubility

Aplicaciones Científicas De Investigación

Dysprosium compounds are integral to the development of high-performance magnets used in various electronic devices. The addition of dysprosium enhances the coercivity of neodymium-iron-boron (NdFeB) magnets, making them suitable for demanding applications such as electric vehicle motors and wind turbine generators. For instance, substituting up to 6% of neodymium with dysprosium can significantly improve the performance of these magnets under high temperatures .

Case Study: Electric Vehicles

A study on electric vehicles projected that each vehicle could require approximately 100 grams of dysprosium for optimal magnet performance. With manufacturers like Toyota planning to produce millions of units annually, the demand for dysprosium is expected to surge, potentially leading to supply shortages .

Nuclear Technology

Dysprosium's high thermal-neutron absorption cross-section makes it valuable in nuclear reactors. Dysprosium oxide-nickel cermets are utilized in control rods, which help regulate nuclear reactions by absorbing excess neutrons . This application underscores dysprosium's critical role in enhancing the safety and efficiency of nuclear energy production.

Case Study: Control Rods in Reactors

Research has shown that incorporating dysprosium into cermets improves their stability and absorption capabilities, which is essential for maintaining safe operational levels in nuclear reactors .

Optical Applications

Dysprosium carbonate tetrahydrate is also used in the production of laser materials and phosphors. Its ability to emit light at specific wavelengths makes it suitable for applications in laser glass and metal halide lamps . The compound's unique optical properties enable advancements in lighting technologies and laser-based applications.

Data Table: Optical Properties of Dysprosium Compounds

| Application | Description |

|---|---|

| Laser Materials | Used in conjunction with vanadium for high-performance lasers |

| Phosphors | Provides specific luminescent properties for display technologies |

Catalysis

In chemical processes, this compound serves as a catalyst or dopant. It enhances reaction rates in various industrial applications, including petroleum refining and environmental protection technologies . The compound's catalytic properties are being explored for use in advanced materials synthesis and pollution control.

Case Study: Catalytic Applications

Research indicates that incorporating dysprosium into catalytic systems can improve efficiency and selectivity in chemical reactions, particularly those involving hydrocarbons .

Material Science

This compound is being investigated for its potential use in nanofiber production due to its high strength and surface area. These nanofibers can reinforce other materials or serve as catalysts themselves, showcasing the versatility of dysprosium compounds in material science .

Data Table: Applications in Material Science

Mecanismo De Acción

The mechanism of action of dysprosium carbonate tetrahydrate involves its transformation into other dysprosium compounds under specific conditions. For example, during hydrothermal processes, dysprosium carbonate undergoes a series of morphological and structural transformations, following Ostwald’s rule of stages. This involves the dissolution of the metastable phase and recrystallization to form stable basic dysprosium carbonate .

Comparación Con Compuestos Similares

Similar Compounds

Dysprosium oxalate decahydrate (Dy₂(C₂O₄)₃·10H₂O): Similar to dysprosium carbonate tetrahydrate, it is insoluble in water and used in various applications

Dysprosium sulfate (Dy₂(SO₄)₃): Formed through substitution reactions involving dysprosium carbonate

Uniqueness

This compound is unique due to its specific hydration state and its role as a precursor in the synthesis of other dysprosium compounds. Its insolubility in water and its ability to undergo various chemical transformations make it valuable in scientific research and industrial applications .

Actividad Biológica

Dysprosium carbonate tetrahydrate (Dy(CO)·4HO) is a rare earth compound that has garnered attention for its potential biological applications and interactions. This article explores its biological activity, including its chemical properties, potential therapeutic uses, and research findings.

- Molecular Formula : Dy(CO)·4HO

- Molecular Weight : 577.03 g/mol

- CAS Number : 38245-35-1

- Solubility : Insoluble in water, making it suitable for various applications where solubility is a concern .

Biological Activity

This compound exhibits several biological activities that are of interest in various fields, including medicine and environmental science.

Potential Therapeutic Applications

- Anticancer Properties : Research has indicated that dysprosium compounds may exhibit cytotoxic effects on cancer cells. For instance, studies have shown that lanthanide ions, including dysprosium, can induce apoptosis in cancer cell lines by generating reactive oxygen species (ROS) and disrupting mitochondrial function .

- Biomineralization : Dysprosium ions have been studied for their role in biomineralization processes. They can influence the growth and stabilization of mineral phases in biological systems, which may have implications for bone regeneration and tissue engineering .

- Magnetic Resonance Imaging (MRI) : Due to its paramagnetic properties, dysprosium can enhance contrast in MRI scans. The incorporation of dysprosium into imaging agents is being explored to improve the detection of tumors and other abnormalities in tissues .

Study on Cytotoxicity

A study investigated the cytotoxic effects of dysprosium carbonate on various cancer cell lines. The results indicated that exposure to dysprosium ions led to a significant reduction in cell viability, with mechanisms involving oxidative stress and apoptosis being elucidated. The IC50 values varied among different cell lines, suggesting a selective cytotoxic profile .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 25 | ROS generation, apoptosis induction |

| MCF-7 (Breast) | 30 | Mitochondrial dysfunction |

| A549 (Lung) | 20 | Cell cycle arrest, increased apoptosis |

Biomineralization Research

Another study focused on the role of dysprosium in biomineralization. It was found that dysprosium ions could facilitate the formation of hydroxylapatite-like structures when combined with phosphate ions under physiological conditions. This property suggests potential applications in bone repair materials .

Research Findings

Research has shown that this compound possesses unique properties that can be harnessed for various biological applications:

- Stability : The compound forms highly stable nanoparticles, which are advantageous for drug delivery systems and targeted therapies .

- Environmental Impact : Studies have indicated that rare earth elements, including dysprosium, can play a role in bioremediation processes due to their ability to interact with heavy metals and facilitate their removal from contaminated environments .

Propiedades

IUPAC Name |

dysprosium(3+);tricarbonate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Dy.4H2O/c3*2-1(3)4;;;;;;/h3*(H2,2,3,4);;;4*1H2/q;;;2*+3;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRZSEZQNZPPPU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.[Dy+3].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8Dy2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648460 | |

| Record name | Dysprosium carbonate--water (2/3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38245-35-1 | |

| Record name | Dysprosium carbonate--water (2/3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.